Cas no 1805009-71-5 (4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride)

4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group at the 4-position and a trifluoromethyl group at the 3-position—enhance its reactivity as an acylating agent, making it valuable for introducing fluorinated pyridine motifs into target molecules. The carbonyl chloride functionality facilitates efficient coupling reactions, particularly in amide or ester formation. This compound’s fluorinated groups contribute to improved metabolic stability and lipophilicity in derived products, which is advantageous in drug discovery and crop protection applications. It is typically handled under anhydrous conditions due to its moisture sensitivity.
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride structure
1805009-71-5 structure
Product Name:4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride
CAS No:1805009-71-5
MF:C8H3ClF5NO
MW:259.56053853035
CID:4849443
Update Time:2025-05-26

4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride
    • Inchi: 1S/C8H3ClF5NO/c9-6(16)5-4(8(12,13)14)3(7(10)11)1-2-15-5/h1-2,7H
    • InChI Key: YPKQEHCUQZMOFB-UHFFFAOYSA-N
    • SMILES: ClC(C1C(C(F)(F)F)=C(C(F)F)C=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • XLogP3: 3.2
  • Topological Polar Surface Area: 30

4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029074453-250mg
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride
1805009-71-5 97%
250mg
$494.40 2022-04-01
Alichem
A029074453-500mg
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride
1805009-71-5 97%
500mg
$863.90 2022-04-01
Alichem
A029074453-1g
4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride
1805009-71-5 97%
1g
$1,460.20 2022-04-01

Additional information on 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride

Introduction to 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1805009-71-5) and Its Applications in Modern Chemical Biology

4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride, identified by the CAS number 1805009-71-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of pyridine derivatives, characterized by its unique substitution pattern involving difluoromethyl and trifluoromethyl groups, which endow it with distinct chemical properties and functionalities. The presence of a carbonyl chloride group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The significance of this compound lies in its versatility as a building block for the synthesis of more complex molecules. In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability in drug candidates. The dual fluorination at the 4- and 3-positions of the pyridine ring in 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride contributes to its unique electronic and steric properties, which are highly desirable in medicinal chemistry.

One of the most compelling applications of this compound is in the development of novel pharmaceuticals. The carbonyl chloride functionality allows for facile introduction of amide or ester linkages, enabling the construction of peptidomimetics and other bioactive molecules. For instance, recent studies have demonstrated its utility in generating fluorinated analogs of known bioactive agents, which exhibit improved pharmacokinetic profiles. The incorporation of both difluoromethyl and trifluoromethyl groups has been shown to modulate enzyme inhibition and receptor binding, offering new avenues for therapeutic intervention.

Moreover, the compound has found utility in agrochemical research. Fluorinated pyridines are increasingly being explored as key structural motifs in pesticides and herbicides due to their ability to enhance resistance to environmental degradation. The specific substitution pattern of 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride makes it an attractive precursor for designing next-generation agrochemicals that are both effective and sustainable.

The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and fluorination techniques, are employed to introduce the desired fluorinated groups with high precision. The efficiency and scalability of these synthetic routes are critical for industrial applications, ensuring that researchers can access sufficient quantities of the compound for further development.

In academic research, 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride has been utilized as a tool compound to study the effects of fluorination on molecular interactions. Computational studies have predicted that the presence of these fluorinated substituents can lead to significant changes in electronic distribution, which may influence binding affinities and metabolic pathways. Experimental validation through X-ray crystallography and NMR spectroscopy has confirmed these predictions, providing valuable insights into structure-activity relationships.

The compound's reactivity also makes it a valuable intermediate in material science. Fluorinated pyridines have been explored as ligands in transition metal catalysis, where they can enhance reaction rates and selectivity. Additionally, the unique electronic properties of these compounds make them suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The incorporation of difluoromethyl and trifluoromethyl groups into these materials can improve their stability and performance under various conditions.

Recent advancements in green chemistry have also influenced the handling and application of this compound. Researchers are increasingly focusing on developing solvent-free or aqueous-based synthetic protocols to minimize environmental impact. The use of catalytic methods instead of stoichiometric reagents further reduces waste generation, aligning with global sustainability goals.

The commercial availability of 4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride has been instrumental in accelerating research progress across multiple disciplines. Chemical suppliers have optimized production processes to ensure high purity and consistency, allowing researchers to focus on downstream applications without compromising on quality. This accessibility has fostered collaboration between academia and industry, leading to innovative discoveries that benefit society.

In conclusion,4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1805009-71-5) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, material science, and beyond. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules with enhanced properties. As research continues to uncover new possibilities for fluorinated compounds,this molecule is poised to play an even greater role in shaping the future of chemical biology.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.